N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide
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Overview
Description
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a compound that belongs to the class of triazolopyridine derivatives.
Preparation Methods
The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves the cyclization of chloroethynylphosphonates with commercially available N-unsubstituted 2-hydrazinylpyridines . This reaction proceeds through a 5-exo-dig cyclization mechanism. The reaction conditions often include the use of condensation agents such as formic acid, orthoesters, Lawesson’s reagent, and hypervalent iodine reagents . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects.
Comparison with Similar Compounds
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide can be compared with other triazolopyridine derivatives such as:
- 3-methylphosphonylated [1,2,4]triazolo[4,3-a]pyridines
- 1-methylphosphonylated [1,2,4]triazolo[3,4-a]isoquinolines
- 2-methylphosphonylated [1,2,4]triazolo[1,5-a]pyridines
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C14H12N4O |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C14H12N4O/c19-14(11-6-2-1-3-7-11)15-10-13-17-16-12-8-4-5-9-18(12)13/h1-9H,10H2,(H,15,19) |
InChI Key |
LPIAWHSPGVUIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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